Einecs 300-479-9
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Overview
Description
Einecs 300-479-9, also known as Benzethonium chloride, is a quaternary ammonium compound with the molecular formula C27H42ClNO2. It is widely used as a disinfectant and preservative due to its antimicrobial properties. Benzethonium chloride is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzethonium chloride is synthesized through the reaction of dimethylbenzylamine with diisobutylphenoxyethoxyethyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, Benzethonium chloride is produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzethonium chloride undergoes several types of chemical reactions, including:
Oxidation: Benzethonium chloride can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Benzethonium chloride can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Scientific Research Applications
Benzethonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant in laboratory settings to maintain sterile conditions.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Mechanism of Action
Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged components of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. The compound targets various molecular pathways, including the inhibition of essential enzymes involved in cell metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Cetrimonium bromide: Employed in hair conditioners and shampoos for its conditioning and antimicrobial effects.
Uniqueness
Benzethonium chloride is unique due to its high efficacy at low concentrations and its broad-spectrum antimicrobial activity. It is also known for its stability and compatibility with various formulations, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
93940-80-8 |
---|---|
Molecular Formula |
C25H28N2O7 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO4.C5H7NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;7-4-2-1-3(6-4)5(8)9/h5-8,10-12H,9H2,1-4H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
SCGVHSCPZIJMRO-HVDRVSQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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